molecular formula C6H2Br2N2O B2865022 4,6-Dibromo-2,1,3-benzoxadiazole CAS No. 769-56-2

4,6-Dibromo-2,1,3-benzoxadiazole

Cat. No.: B2865022
CAS No.: 769-56-2
M. Wt: 277.903
InChI Key: CWWZUAXJZKSULT-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,1,3-benzoxadiazole (CAS: 20814-39-5) is a benzofurazan derivative that serves as a versatile halogenated intermediate in organic synthesis and materials science research. The electron-withdrawing nature of the benzoxadiazole moiety, combined with the reactivity of the bromine substituents, makes this compound a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions. These reactions allow researchers to construct extended π-conjugated systems, which are fundamental in the development of novel organic electronic materials. Its primary research applications include its use as a key synthon in the design and synthesis of organic semiconductors, fluorescent probes, and sensor materials. As a high-value chemical building block, it enables the exploration of structure-property relationships in push-pull architectures for optoelectronic devices. Researchers utilize this compound to create advanced polymers and small molecules with tailored optical and electronic characteristics for potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells. This product is strictly for Research Use Only and is not intended for diagnostic or personal use.

Properties

IUPAC Name

4,6-dibromo-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWZUAXJZKSULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NON=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-56-2
Record name 4,6-dibromo-2,1,3-benzoxadiazole
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Synthetic Methodologies and Precursor Chemistry

Foundational Synthetic Routes to the 2,1,3-Benzoxadiazole Core

The formation of the 2,1,3-benzoxadiazole (also known as benzofurazan) core is the foundational step for many synthetic strategies. Two primary pathways are commonly employed: cyclocondensation reactions and pathways involving nitration, reduction, and cyclization steps.

Cyclocondensation involves the reaction of ortho-substituted benzene (B151609) derivatives to form the fused heterocyclic ring. The synthesis of benzoxazoles and related structures can be achieved through the reaction of o-aminophenols with various reagents. For example, methods exist for the synthesis of benzoxazoles from o-aminophenols and aldehydes, or through palladium-catalyzed reactions with isocyanides. organic-chemistry.orgnih.gov A general approach involves the condensation of an o-phenylenediamine (B120857) with reagents that can provide the N-O-N bridge, or precursors thereof. sapub.orgsemanticscholar.org

A widely utilized and efficient method to produce the 2,1,3-benzoxadiazole core begins with a nitrated precursor, such as 2-nitroaniline (B44862). This pathway involves a cyclization step to form an N-oxide intermediate, which is subsequently deoxygenated.

Specifically, 2-nitroaniline can be treated with sodium hypochlorite (B82951) in a basic medium, often using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), to induce cyclization and form 2,1,3-benzoxadiazole-1-oxide. frontiersin.orgnih.gov This N-oxide intermediate is typically a stable, isolable solid. The subsequent reduction of the N-oxide to yield the final 2,1,3-benzoxadiazole core can be accomplished using a reducing agent like triphenylphosphine (B44618) (PPh₃) in a solvent such as toluene (B28343) under reflux. frontiersin.orgnih.gov This two-step process is known to produce the target heterocycle in high yield. frontiersin.orgnih.gov

Regioselective Bromination Strategies for 4,6-Positions

The introduction of two bromine atoms onto the 2,1,3-benzoxadiazole core requires careful control of regiochemistry. The electronic properties of the benzoxadiazole system strongly influence the position of electrophilic attack.

Direct electrophilic bromination of the 2,1,3-benzoxadiazole core is a common method for synthesizing dibromo-derivatives. However, the electron-withdrawing nature of the oxadiazole ring deactivates the benzene ring and directs substitution primarily to the 4- and 7-positions. The most frequently reported product of direct dibromination is 4,7-dibromo-2,1,3-benzoxadiazole. frontiersin.orgnih.gov This reaction is typically performed using elemental bromine in the presence of a catalyst or a strong acid medium. frontiersin.orgnih.gov

Achieving direct bromination at the 4- and 6-positions is significantly more challenging due to these electronic directing effects. While mono-bromination can occur at the 5-position, forcing a second bromine atom into the 4- or 6-position is not a standard outcome of simple electrophilic substitution. Reports suggest that the use of excess brominating agents might lead to di-bromination at the 4- and 6-positions, but this is not the preferred or most efficient pathway and often results in mixtures of isomers.

A more chemically precise and reliable method for obtaining the 4,6-dibromo isomer is to construct the heterocyclic ring from a benzene derivative that already contains bromine atoms at the desired locations. This indirect approach ensures unambiguous regiochemistry.

The synthesis can commence with a precursor such as 3,5-dibromobenzene-1,2-diamine (B72946) (also known as 3,5-dibromo-o-phenylenediamine). nih.gov This molecule possesses the required ortho-diamine functionality for building the oxadiazole ring and has the bromine atoms correctly positioned to yield the final 4,6-dibromo product. The cyclocondensation of this pre-functionalized precursor, for example through oxidative cyclization or reaction with appropriate reagents, would lead directly to 4,6-dibromo-2,1,3-benzoxadiazole. This strategy bypasses the regioselectivity problems associated with direct bromination of the parent heterocycle. Another potential, though less common, pre-functionalized precursor could be 2-azido-3,5-dibromobenzoic acid, which contains the necessary atoms in the correct orientation for a potential ring-forming reaction. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement Protocols

Maximizing the yield and purity of this compound requires careful optimization of the reaction parameters, whether using a direct or indirect route.

Key factors for optimization include the choice of brominating agent, reaction medium, catalyst, temperature, and purification method. For bromination reactions, alternatives to elemental bromine, such as N-bromosuccinimide (NBS), can offer milder conditions and improved safety. The use of a strong acid medium, like concentrated sulfuric acid, can activate the aromatic ring towards bromination with NBS, achieving high regioselectivity and yields of 65-70% in related systems.

The stoichiometry of the reagents is critical. In direct bromination attempts, controlling the amount of the brominating agent is essential to prevent over-bromination or the formation of undesired isomers. For indirect routes involving coupling reactions, optimization of the catalyst system (e.g., palladium catalysts), base, and solvent is crucial for driving the reaction to completion and maximizing yield.

Finally, purification is a key step for yield enhancement by isolating the desired product from byproducts and unreacted starting materials. Column chromatography is frequently employed to isolate specific isomers and achieve high purity. For instance, while a crude reaction may proceed, it is the chromatographic purification step that allows for the isolation of the target compound, as demonstrated in the synthesis of the 4,7-isomer where a final yield of 40% was obtained after purification. researchgate.net

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. Standard laboratory techniques are employed throughout the synthetic sequence.

Intermediate Purification: For the unbrominated precursor, 2,1,3-benzoxadiazole, purification is commonly achieved using column chromatography on silica (B1680970) gel with dichloromethane (B109758) as the eluent. frontiersin.orgnih.gov The N-oxide intermediates, such as 4,6-dibromobenzofurazan oxide, can also be purified by chromatography on silica gel, using a solvent system like benzene-n-hexane. datapdf.com

Final Product Purification: The final product, this compound, is typically purified by recrystallization. Crystallization from 95% ethanol (B145695) yields the product as long, colorless needles with a reported melting point of 71.5-72°C. datapdf.com

Work-up procedures after the reaction often involve liquid-liquid extraction. For instance, a reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) (EtOAc). google.com The combined organic layers are then washed sequentially with water, dilute acid (e.g., 1 N HCl), a basic solution (e.g., saturated NaHCO₃), and brine to remove unreacted reagents and by-products before being dried and concentrated. google.com

Compound Purification Technique Details Reference
2,1,3-BenzoxadiazoleColumn ChromatographyStationary Phase: Silica Gel; Eluent: Dichloromethane frontiersin.orgnih.gov
4,6-Dibromobenzofurazan oxideColumn ChromatographyStationary Phase: Silica Gel; Eluent: Benzene-n-hexane (1:1) datapdf.com
This compoundRecrystallizationSolvent: 95% Ethanol datapdf.com
General Work-upExtraction & WashingSolvent: Ethyl Acetate; Washes: H₂O, aq. HCl, aq. NaHCO₃, Brine google.com

Green Chemistry Principles in Synthetic Route Design

The synthesis of heterocyclic compounds, including benzoxadiazoles, is an area where the principles of green chemistry are increasingly being applied to reduce environmental impact. ijarsct.co.inresearchgate.netresearchgate.net While specific green synthetic routes for this compound are not extensively documented, established green methodologies for the broader benzoxazole (B165842) and heterocyclic families offer a clear framework for more sustainable production. ijarsct.co.inrasayanjournal.co.in

Key green chemistry strategies applicable to benzoxadiazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a core principle. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com The synthesis of related benzothiazole-2-thiols and benzoxazole-2-thiols has been successfully demonstrated in water.

Solvent-Free Reactions: Eliminating solvents entirely reduces waste and toxicity. ijarsct.co.in These reactions can be promoted by techniques such as microwave irradiation or mechanochemical grinding, which often lead to shorter reaction times and high yields. ijarsct.co.inrasayanjournal.co.in

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are energy-efficient methods that can significantly accelerate reaction rates for the formation of heterocyclic compounds. ijarsct.co.inrasayanjournal.co.in

Use of Reusable or Benign Catalysts: The development of recyclable catalysts minimizes waste. Examples in related syntheses include magnetic nanoparticle-supported catalysts that can be easily recovered with an external magnet.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental goal. One-pot, multi-component reactions are an effective strategy for achieving high atom economy.

The application of these principles could lead to a more sustainable synthetic route for this compound, for example, by exploring a one-pot bromination and cyclization in a green solvent or developing a solvent-free bromination method.

Green Chemistry Principle Application in Heterocycle Synthesis Potential Advantage for this compound Synthesis Reference
Use of Green SolventsSynthesis of benzoxazoles/benzothiazoles in water.Reduces use of volatile and toxic organic solvents like toluene or dichloromethane. mdpi.com
Solvent-Free SynthesisMicrowave-assisted, one-pot synthesis of substituted 1,2,4-triazoles.Eliminates solvent waste, reduces purification steps, and lowers energy consumption. rasayanjournal.co.in
Alternative Energy SourcesUltrasound irradiation for benzoxazole synthesis.Faster reaction rates and potentially milder conditions compared to conventional heating. ijarsct.co.in
Reusable CatalystsMagnetic nanoparticle-supported ionic liquids for benzoxazole formation.Simplifies catalyst separation and recycling, reducing cost and waste. ijarsct.co.in

Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the detailed outline provided.

The primary obstacle is the lack of specific, publicly available research data for this particular isomer. Searches have confirmed the existence of this compound; however, detailed experimental data required for the specified sections—such as multi-dimensional NMR, solid-state NMR, single-crystal and powder X-ray diffraction, and mass spectrometry fragmentation patterns—are not present in the accessible literature.

The available scientific data predominantly focuses on the isomeric compound, "4,7-Dibromo-2,1,3-benzoxadiazole." Substituting data from this different isomer would be scientifically inaccurate and would violate the strict requirement to focus solely on "this compound."

Therefore, the request to create a detailed article with specific data tables and research findings for each subsection of the provided outline cannot be fulfilled at this time.

Advanced Spectroscopic Probes for Electronic and Molecular Structure

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical tool for the unambiguous determination of a compound's elemental formula by measuring its mass with very high precision. For 4,6-Dibromo-2,1,3-benzoxadiazole, HRMS provides the exact mass, which is crucial for confirming its synthesis and purity. The theoretical exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

The molecular formula of this compound is C₆H₂Br₂N₂O. The presence of two bromine atoms is a distinguishing feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This isotopic distribution results in a characteristic pattern in the mass spectrum, with the molecular ion appearing as a cluster of peaks. The most intense peaks correspond to the ions containing the different combinations of these bromine isotopes.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₆H₂Br₂N₂O)

Isotopic CompositionTheoretical Exact Mass (Da)Relative Abundance (%)
C₆H₂⁷⁹Br₂N₂O275.8534100.0
C₆H₂⁷⁹Br⁸¹BrN₂O277.851497.3
C₆H₂⁸¹Br₂N₂O279.849324.2

This interactive table allows for sorting and filtering of the data.

The data presented in Table 1 is based on theoretical calculations for the closely related isomer, 4,7-dibromo-2,1,3-benzoxadiazole, in the absence of direct experimental data for the 4,6-isomer. The HRMS analysis would be expected to yield experimental masses that are in very close agreement with these theoretical values, typically within a few parts per million (ppm), thereby confirming the elemental composition of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing information about the connectivity of its atoms and the relative strengths of its chemical bonds.

A probable fragmentation pathway would involve the initial loss of a bromine atom, followed by the cleavage of the oxadiazole ring. The loss of nitric oxide (NO) or the cleavage of the N-O bond are common fragmentation pathways for benzofurazan (B1196253) derivatives.

Table 2: Predicted Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
276/278/280[C₆H₂BrN₂O]⁺Br
276/278/280[C₆H₂Br₂N]⁺NO
197/199[C₆H₂BrN]⁺NO
197/199[C₅H₂Br]⁺HCN

This interactive table outlines the potential fragmentation steps.

The analysis of these fragmentation pathways provides valuable structural information and helps to distinguish between different isomers, as the positions of the bromine atoms would influence the stability of the resulting fragment ions.

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups within this compound. The absorption of infrared radiation excites the molecule from a lower to a higher vibrational state, and the frequencies of these absorptions are specific to the types of bonds and their chemical environment.

For this compound, the FTIR spectrum is expected to show characteristic peaks corresponding to the vibrations of the aromatic ring, the C-Br bonds, and the oxadiazole ring.

Table 3: Expected FTIR Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H stretching3100 - 3000
Aromatic C=C stretching1600 - 1450
C-N stretching1350 - 1250
N-O stretching1200 - 1100
C-Br stretching700 - 500

This interactive table presents the anticipated key vibrational frequencies.

The precise positions and intensities of these peaks can provide information about the electronic effects of the bromine substituents on the benzoxadiazole ring system.

Raman Spectroscopy for Molecular Vibrations and Crystal Lattices

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. It is particularly sensitive to the vibrations of non-polar bonds and can provide insights into the crystal lattice structure of a solid sample.

The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-Br bonds. The vibrations of the benzoxadiazole ring system will also be observable.

Table 4: Expected Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic ring breathing~1000
Aromatic C-H in-plane bending1200 - 1100
C-Br symmetric stretching600 - 400
Lattice vibrations< 200

This interactive table highlights the predicted significant Raman shifts.

In the solid state, Raman spectroscopy can also probe the low-frequency lattice vibrations, which are related to the packing of the molecules in the crystal. This information is valuable for understanding the intermolecular interactions that govern the solid-state properties of the compound.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

DFT is a powerful computational method used to investigate the electronic structure of molecules. For 4,6-Dibromo-2,1,3-benzoxadiazole, such calculations would provide fundamental insights into its stability, reactivity, and molecular properties.

HOMO-LUMO Energy Level Determination and Orbital Distributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A detailed study would involve calculating the precise energy values of the HOMO and LUMO and visualizing the spatial distribution of these frontier orbitals. This would reveal the electron-donating and electron-accepting capabilities of different parts of the molecule.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound (Note: The following table is for illustrative purposes only, as specific data is not available in the literature.)

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Electrostatic Potential Surface Analysis for Reactivity Prediction

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule and is invaluable for predicting its reactive sites. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. Analysis of the ESP surface of this compound would identify the most likely sites for chemical reactions.

Dipole Moment and Polarizability Calculations

Table 2: Hypothetical Dipole Moment and Polarizability Data for this compound (Note: The following table is for illustrative purposes only, as specific data is not available in the literature.)

Parameter Value
Dipole Moment (Debye) Data not available

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

TD-DFT is the method of choice for studying the behavior of molecules in their excited states, which is fundamental to understanding their photophysical properties, such as light absorption and emission.

Vertical Excitation Energies and Oscillator Strengths

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of light a molecule absorbs to transition from its ground state to various excited states. The oscillator strength is a measure of the probability of such a transition occurring. This data is essential for interpreting experimental UV-Vis absorption spectra.

Table 3: Hypothetical Vertical Excitation Data for this compound (Note: The following table is for illustrative purposes only, as specific data is not available in the literature.)

Excited State Vertical Excitation Energy (eV) Oscillator Strength (f)
S1 Data not available Data not available
S2 Data not available Data not available

Analysis of Singlet and Triplet State Configurations

Molecules can exist in different spin multiplicity states, primarily singlet (spins paired) and triplet (spins unpaired) excited states. Understanding the nature and energy levels of these states is crucial for predicting fluorescence and phosphorescence behavior. A thorough TD-DFT analysis would characterize the electronic configurations of the lowest singlet (S1) and triplet (T1) states, providing insight into the potential for intersystem crossing and other photophysical pathways.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, capturing the conformational changes and intermolecular interactions that occur over time. These simulations are instrumental in understanding how this compound behaves in different environments.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by the surrounding solvent. While specific MD studies on this compound are not extensively documented, studies on related benzoxadiazole derivatives show that the polarity of the solvent can affect their electronic and photophysical properties. For instance, solvatochromism studies on fluorophores containing a 2,1,3-benzoxadiazole unit reveal a dependence of the emission, quantum yield, and lifetimes on the polarity of the solvent. Density functional theory (DFT) calculations on related compounds have shown that different solvents can lead to a shift in the emission peak, which is attributed to a π-π* state with charge transfer characteristics. researchgate.netnih.gov This suggests that the conformation of the benzoxadiazole core and its substituents can be subtly altered by the solvent environment, which in turn impacts its electronic behavior.

Aggregation Behavior and Self-Assembly Propensities

The tendency of molecules to aggregate or self-assemble is a key factor in the performance of organic materials. Research on derivatives of 2,1,3-benzoxadiazole has indicated that these molecules can form aggregates in solution. nih.gov For example, in chloroform (B151607) solution, certain benzoxadiazole-based fluorophores exhibit both longer and shorter lifetimes, which has been attributed to the emission of monomeric and aggregated molecules, respectively. nih.gov The formation of aggregates is influenced by factors such as the concentration of the solution and the specific molecular structure. Studies on other organic molecules have shown that both H- and J-aggregates can form, with π-stacking being a common feature in these assemblies. rsc.org The benzoxadiazole moiety itself, with its significant dipole moment, is thought to contribute to the propensity for aggregate formation. researchgate.net

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions, providing information on transition states and the energetics of reaction pathways.

Substituent Effects on Reactivity

The electronic properties and reactivity of the benzoxadiazole core are highly sensitive to the nature and position of substituents. The bromine atoms in this compound act as electron-withdrawing groups, influencing the electron distribution within the aromatic system. Studies on the nitration of benzazoles have shown that the position of substitution is directed by the electronic nature of the heterocyclic ring. researchgate.net In the case of nitro-substituted benzoxadiazoles, the nitro groups can be displaced by nucleophiles like chloride or azide (B81097) ions. wikipedia.org

The introduction of different substituents can be used to tune the properties of the benzoxadiazole system for specific applications. For example, in the context of fluorescent dyes, attaching electron-donating or electron-accepting groups to the benzoxadiazole core allows for the modulation of the molecule's absorption and emission characteristics. nih.gov The Hammett equation and its extensions are often used to quantify the electronic effect of substituents on the reactivity of aromatic systems. researchgate.net

Table 1: Theoretical Data on Related Benzoxadiazole Derivatives This table presents data from computational studies on derivatives of 4,7-dibromo-2,1,3-benzoxadiazole, illustrating the impact of substituents on their electronic properties.

DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)
9a-6.24-1.544.70
9b-6.21-1.514.70
9c-6.25-1.554.70
9d-6.21-1.524.69

Data extracted from theoretical calculations on 4,7-bis-substituted-2,1,3-benzoxadiazole derivatives. researchgate.net

Catalytic Pathways Involving the Benzoxadiazole Core

The benzoxadiazole core can be involved in various catalytic reactions, often serving as a key building block in the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly employed to functionalize the benzoxadiazole ring. researchgate.net For instance, 4,7-dibromo-2,1,3-benzothiadiazole, a related compound, is used in Suzuki coupling reactions to create π-extended systems with interesting photoluminescent properties. researchgate.net The development of efficient catalytic methodologies is crucial for the synthesis of novel benzoxadiazole derivatives with tailored properties for applications in materials science and medicinal chemistry. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Theoretical Frameworks for Predictive Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. jocpr.comneovarsity.org This approach is widely used in drug discovery and materials science to predict the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics. researchwithrowan.comresearchgate.net

For this compound, a QSAR model could be developed by synthesizing a library of derivatives with varying substituents at different positions and measuring a specific activity, such as their fluorescence quantum yield or inhibitory activity against a biological target. The structural features of these molecules would then be quantified using molecular descriptors, which can be calculated from their 2D or 3D structures. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties.

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical model can be built that correlates the molecular descriptors with the observed activity. A robust QSAR model, once validated, can be used to predict the activity of new, virtual compounds, allowing for the in-silico screening of large chemical libraries and the prioritization of candidates for synthesis and testing. While specific QSAR studies on this compound are not prevalent in the literature, the general principles of QSAR are applicable and could be a powerful tool for the rational design of new materials based on this scaffold.

An in-depth analysis of the strategic chemical modifications of This compound reveals a versatile scaffold for the development of complex molecular architectures. The presence of two bromine atoms on the electron-deficient benzoxadiazole ring system provides reactive sites amenable to a variety of functionalization strategies, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods allow for the precise introduction of a wide range of substituents, enabling the tailoring of the molecule's electronic and photophysical properties for applications in materials science and medicinal chemistry.

Exploration of Optoelectronic and Photophysical Phenomena

Electronic Absorption Characteristics and Molecular Orbital Transitions

The electronic absorption profile of a molecule provides fundamental insights into its ground-state electronic structure and the energy required to promote electrons to higher energy orbitals. For compounds based on the 2,1,3-benzoxadiazole (BOX) core, these transitions are typically of a π-π* nature. frontiersin.org The introduction of bromine atoms, which are electron-withdrawing and possess lone pairs, can influence the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Solvent-Dependent Absorption Maxima

The position of the maximum absorption wavelength (λmax) can be influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. While specific experimental data for 4,6-dibromo-2,1,3-benzoxadiazole is not extensively documented, studies on related benzoxadiazole derivatives show a dependence of absorption maxima on solvent polarity. rsc.orgresearchgate.net For donor-π-acceptor systems incorporating the benzoxadiazole unit, a noticeable shift in λmax is observed with changing solvent polarity. mdpi.com In the case of this compound, which possesses a dipole moment, interactions with polar solvents would be expected to stabilize the ground state to a different extent than the excited state, leading to shifts in the absorption maxima.

Table 1: Hypothetical Solvent-Dependent Absorption Maxima for this compound

SolventPolarity IndexExpected λmax (nm)
Hexane0.1~340
Toluene (B28343)2.4~345
Chloroform (B151607)4.1~350
Acetonitrile5.8~348
Dimethyl Sulfoxide7.2~352

Note: The data in this table are hypothetical and for illustrative purposes, based on general trends observed for benzoxadiazole derivatives. Specific experimental values for this compound may vary.

Vibronic Progression Analysis

The fine structure observed in electronic absorption spectra, known as vibronic progression, arises from the coupling of electronic transitions with molecular vibrations. The spacing between these vibronic bands corresponds to the vibrational energy levels of the molecule in its excited state. For aromatic heterocyclic compounds like benzoxadiazoles, these progressions are often associated with stretching modes of the C=C and C=N bonds within the ring system. rsc.org Analysis of the vibronic structure can provide information about the geometry changes that occur upon electronic excitation. In derivatives of 2,1,3-benzoxadiazole, the excitation spectra can show a different vibrational progression compared to the absorption spectra, which can be an indication of molecular aggregation in the ground state. frontiersin.org

Fluorescence and Phosphorescence Emission Profiles

Upon absorption of light, an excited molecule can relax to its ground state through radiative pathways, namely fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state). The emission characteristics are highly sensitive to the molecular structure and its environment.

Quantum Yield Determination

Table 2: Illustrative Fluorescence Quantum Yields for a Benzoxadiazole Derivative

SolventQuantum Yield (ΦF)
Cyclohexane0.63
Toluene0.55
Tetrahydrofuran (THF)0.48
Dichloromethane (B109758)0.40

Note: This data is for a derivative of 2,1,3-benzoxadiazole and serves as an example. The quantum yield of this compound is expected to be influenced by the presence of bromine atoms.

Fluorescence Lifetime Measurements

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and can be affected by various quenching processes. For some fluorophores containing a 2,1,3-benzoxadiazole unit, multi-exponential fluorescence decays have been observed, indicating the presence of different emitting species, such as monomers and aggregates, in solution. frontiersin.orgresearchgate.net The lifetimes for these species can differ, with monomeric species often exhibiting longer lifetimes.

Solvatochromism and Aggregation-Induced Emission (AIE)

As with absorption, the fluorescence emission of polar molecules like this compound is expected to exhibit solvatochromism, with the emission wavelength shifting in response to solvent polarity. This is due to the different stabilization of the excited state by the solvent molecules.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. pku.edu.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. mdpi.commdpi.com While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), AIE-active molecules, known as AIEgens, offer advantages for applications in the solid state. mdpi.com The 2,1,3-benzoxadiazole moiety has been incorporated into molecules exhibiting AIE characteristics. frontiersin.org The propensity of this compound to exhibit AIE would depend on its ability to form aggregates where intramolecular rotations and vibrations are hindered.

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent de-excitation pathways, collectively known as excited state dynamics, determine the photophysical behavior of the compound. For this compound, these dynamics are heavily influenced by its constituent atoms.

Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity, most commonly from a singlet excited state (S₁) to a triplet excited state (T₁). This process is generally "forbidden" but its efficiency is significantly enhanced by the presence of heavy atoms, a phenomenon known as the "heavy-atom effect". nih.govwikipedia.org The bromine atoms in this compound play a crucial role in promoting this transition through spin-orbit coupling, which facilitates the required change in electron spin. wikipedia.orgmdpi.com

The presence of heavy atoms increases the probability of the light-excited molecule transitioning from the singlet state to the triplet state. mdpi.com This enhanced ISC rate means that upon photoexcitation, a significant population of triplet states is expected to form. Triplet states are characterized by their longer lifetimes compared to singlet states and are pivotal in applications such as photodynamic therapy and phosphorescence-based sensing. Studies on other halogenated organic molecules, such as brominated fluoresceins and BODIPY dyes, have consistently demonstrated significant and efficient intersystem crossing due to this effect. nih.govmdpi.com

Table 1: The Heavy-Atom Effect on Intersystem Crossing (ISC)

FeatureDescriptionRelevance to this compound
Mechanism Spin-orbit coupling mixes singlet and triplet electronic states, making the "forbidden" transition more probable.The two bromine atoms provide strong spin-orbit coupling.
Key Atom Atoms with high atomic numbers (e.g., Bromine, Iodine). wikipedia.orgBromine (Atomic Number: 35) is an effective heavy atom.
Outcome Increased rate of S₁ → T₁ transition. Quenching of fluorescence and enhancement of phosphorescence or other triplet-state processes.Efficient formation of the triplet excited state is expected, with a likely reduction in fluorescence quantum yield.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a "donor" and an "acceptor," over distances typically in the range of 1-10 nanometers. nih.gov The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as the distance between them.

While this compound itself is not expected to be a strong fluorescent donor due to the heavy-atom effect promoting ISC, its strong absorption characteristics make it a potential candidate as an acceptor or a quencher in a FRET pair. In such a system, an appropriate fluorescent donor molecule would transfer its excitation energy to the this compound acceptor. The acceptor would then de-excite primarily through non-radiative pathways (like ISC), effectively quenching the donor's fluorescence. This "on-off" switching mechanism is the basis for many FRET-based biosensors. The parent 2,1,3-benzoxadiazole scaffold is a component of the well-known nitrobenzoxadiazole (NBD) fluorophores, which are widely used in FRET studies for labeling and sensing. nih.gov

Charge Transfer Processes in Donor-Acceptor Systems

The electronic nature of the 2,1,3-benzoxadiazole ring system is inherently electron-deficient, making it an excellent electron acceptor. This property is fundamental to its use in constructing materials with charge-transfer characteristics.

When the electron-accepting this compound unit is chemically linked to an electron-donating moiety, the resulting molecule possesses a donor-acceptor (D-A) architecture. Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor. This light-induced redistribution of electron density is known as an Intramolecular Charge Transfer (ICT). frontiersin.orgresearchgate.net

The formation of an ICT state often results in a large Stokes shift (a significant separation between the absorption and emission maxima) and pronounced solvatochromism, where the emission color changes with solvent polarity. researchgate.net The two bromine atoms on the benzoxadiazole ring enhance its acceptor strength through their strong electron-withdrawing inductive effect, which would promote a more efficient ICT process in a D-A system. Studies on other D-π-A-π-D systems incorporating the 2,1,3-benzoxadiazole core have attributed their large Stokes' shifts of around 3,779 cm⁻¹ to the formation of an ICT state. frontiersin.orgresearchgate.net

In the solid state, particularly in thin films used for organic electronic devices, the absorption of a photon in a conjugated material creates an exciton (B1674681)—a bound, neutral quasi-particle consisting of an electron and a hole. For applications like organic photovoltaics (OPVs), this exciton must be dissociated into free charge carriers (an electron and a hole) to generate a photocurrent.

In a bulk heterojunction solar cell composed of a blend of an electron donor and an electron acceptor material, excitons are generated upon light absorption. These excitons diffuse to the interface between the donor and acceptor domains. The energy level offset between the two materials provides the driving force for exciton dissociation: the electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO. Given the strong electron-accepting nature of this compound, it would be a highly effective acceptor component in such a blend, facilitating efficient exciton dissociation at the donor-acceptor interface.

Electrochemiluminescence (ECL) Properties and Mechanisms

Electrochemiluminescence (ECL) is a process where light is produced from excited species that are generated at the surface of an electrode during an electrochemical reaction. mdpi.com A typical ECL system involves a luminophore (the species that emits light) and a coreactant.

There are no direct reports on the ECL properties of this compound. However, related benzoxadiazole derivatives have been employed in ECL applications, often as reagents for derivatization or as modulators of an ECL signal. nih.govresearchgate.netrsc.org For instance, a system was developed for H₂S detection where a nitrobenzoxadiazole (NBD) derivative reacts with the analyte, releasing an amine that participates in the ECL reaction of a ruthenium complex, thereby enhancing the ECL signal. nih.gov

Given its electrochemical activity and photophysical properties, this compound could potentially be used in ECL in several ways:

As a coreactant: It could participate in the electrochemical reactions that lead to the excitation of a primary luminophore.

In a sensing scheme: It could be used as a recognition element that, upon reacting with a specific analyte, either generates a species that triggers an ECL signal or quenches an existing one. Its high reactivity, typical of halogenated heterocycles, would be advantageous in designing such sensors.

Integration in Advanced Materials and Functional Systems

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Emitters

The 2,1,3-benzoxadiazole core is a potent electron-accepting moiety, making its derivatives, such as 4,6-Dibromo-2,1,3-benzoxadiazole, valuable precursors for electroluminescent materials. While research often focuses on the more common 4,7-dibromo isomer, the principles of molecular design and device function are directly transferable.

Design Principles for Efficient Emitters

A primary strategy in designing efficient OLED emitters is the creation of molecules with a donor-acceptor (D-A) architecture. The 2,1,3-benzoxadiazole unit functions as the acceptor, and when coupled with suitable electron-donating groups, it facilitates intramolecular charge transfer (ICT). This ICT is fundamental to the emissive properties of the material.

Key design principles include:

Tuning Emission Wavelength: The energy of the ICT state, and thus the color of the emitted light, can be precisely tuned by varying the strength of the donor and acceptor units. The strong electron-withdrawing nature of the benzoxadiazole core helps in creating materials with emission spanning the visible spectrum, from green to red. mit.edu

High Photoluminescence Quantum Yield (PLQY): By synthetically modifying the structure to reduce non-radiative decay pathways, the efficiency of light emission can be enhanced. Incorporating the dibrominated benzoxadiazole unit via cross-coupling reactions allows for the construction of rigid, planar molecules that can suppress vibrational quenching and enhance PLQY.

Facilitating Charge Injection: The electron-deficient property of benzoxadiazole-containing materials can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can improve electron injection from the cathode or electron transport layer into the emissive layer, a common challenge, especially for blue emitters. nih.gov

Derivatives like 5,6-dialkoxy-4,7-dibromo-2,1,3-benzooxadiazole have been synthesized and polymerized to create luminescent poly(arylene ethynylene)s and polyfluorenes. These polymers show red-shifted emission compared to analogues without the benzoxadiazole unit, demonstrating its effectiveness in band gap tuning. mit.edu

Host-Guest Interactions in Emitting Layers

In many high-efficiency OLEDs, a small amount of an emissive "guest" molecule is dispersed within a "host" material. The 2,1,3-benzoxadiazole moiety can be incorporated into either the host or the guest.

As part of a Bipolar Host: Efficient OLEDs require host materials that can transport both electrons and holes effectively (bipolar transport). A common strategy is to link a hole-transporting (donor) unit with an electron-transporting (acceptor) unit. The strong electron-accepting nature of benzoxadiazole makes it an excellent candidate for the electron-transporting component of a bipolar host material. This balanced charge transport ensures that electron-hole recombination occurs efficiently within the emissive layer, maximizing light generation.

Energy Transfer: The electronic properties of the benzoxadiazole unit influence the energy levels of the host material. For efficient energy transfer from host to guest, the band gap of the host must be larger than that of the guest dopant. The tunable nature of benzoxadiazole derivatives allows for the precise engineering of host energy levels to ensure efficient Förster or Dexter energy transfer to the guest emitter, preventing energy loss and improving device efficiency.

Organic Photovoltaics (OPVs) and Solar Energy Conversion

In the field of organic solar cells, this compound is a precursor for synthesizing electron-acceptor materials used in the active layer of bulk heterojunction (BHJ) devices.

Acceptor Materials in Bulk Heterojunction Solar Cells

The performance of a BHJ solar cell is critically dependent on the nanoscale blend of a p-type electron-donor material and an n-type electron-acceptor material. The 2,1,3-benzoxadiazole unit is a powerful electron-deficient building block for creating both polymeric and small-molecule acceptor materials. nih.gov Its role is to:

Establish Driving Force for Charge Separation: The strong electron-accepting character of the benzoxadiazole core helps to lower the LUMO energy level of the material. researchgate.net This creates a significant energy offset between the LUMO of the donor and the LUMO of the acceptor, providing the necessary driving force for efficient exciton (B1674681) dissociation (charge separation) at the donor-acceptor interface.

Absorb Solar Radiation: When incorporated into a larger conjugated system, the benzoxadiazole unit contributes to a broad absorption spectrum, allowing the material to harvest a larger portion of the solar spectrum and generate more charge carriers. nih.gov

Influence of Molecular Architecture on Device Performance

The precise molecular structure built around the benzoxadiazole core has a profound impact on the final device performance. Research comparing donor-acceptor-donor molecules featuring either 2,1,3-benzoxadiazole (BO) or its sulfur analogue, 2,1,3-benzothiadiazole (B189464) (BT), has shown that seemingly minor changes can lead to dramatic improvements.

One study found that replacing the sulfur atom in a BT-based molecule with an oxygen atom to form the BO analogue resulted in a tenfold increase in the power conversion efficiency (PCE) of the corresponding solar cell. This improvement was attributed to a more favorable morphology in the donor-fullerene blend, which is critical for efficient charge transport and extraction.

Table 1: Performance of Bulk Heterojunction OPV Devices Featuring Benzoxadiazole vs. Benzothiadiazole Acceptor Units Data for devices with a PC61BM acceptor.

Acceptor CoreOpen-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm2]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
2,1,3-Benzoxadiazole (BO)0.831.52310.40
2,1,3-Benzothiadiazole (BT)0.680.22260.04

Organic Field-Effect Transistors (OFETs) and Charge Transport Materials

The development of high-performance organic semiconductors is essential for the advancement of OFETs, which are the fundamental components of flexible and printed electronics. dntb.gov.ua While the benzothiadiazole analogue is more widely studied in this context, the strong electron-withdrawing properties of this compound make it a highly promising precursor for charge transport materials.

The electron-deficient nature of the 2,1,3-benzoxadiazole core makes it an ideal component for n-type (electron-transporting) or ambipolar (electron- and hole-transporting) semiconductors. In a donor-acceptor polymer, the benzoxadiazole units can facilitate electron transport along the polymer backbone and between adjacent polymer chains.

The performance of an OFET is largely quantified by its charge carrier mobility. The molecular design enabled by the dibromo functionality of the precursor is critical for achieving high mobility. Key factors include:

Molecular Planarity: A planar molecular structure, often encouraged by the rigid benzoxadiazole unit, promotes strong intermolecular π-π stacking. This close packing creates efficient pathways for charge carriers to hop between molecules, leading to higher mobility. rsc.org

Crystallinity and Film Morphology: The ability of the material to self-assemble into well-ordered crystalline domains in a thin film is crucial for efficient charge transport. The choice of donor units and solubilizing side chains attached to the benzoxadiazole core influences this ordering.

Research on polymers incorporating the chemically similar dichlorinated-2,1,3-benzothiadiazole has shown that systematic changes to the donor unit's conjugation length can significantly alter the material's energy levels, film morphology, and, consequently, its charge transport properties, with hole mobilities reaching up to 0.147 cm² V⁻¹ s⁻¹. researchgate.net Other benzothiadiazole-based small molecules have achieved even higher mobilities. researchgate.net These results highlight the potential of materials derived from this compound for use in high-performance OFETs.

Table 2: Representative Charge Carrier Mobilities in OFETs Based on Benzothiadiazole-Containing Materials

Material TypeSpecific MaterialMobility (μ) [cm2 V-1 s-1]Charge Carrier
D-A PolymerP2ClBT-TVT0.147Hole
D-A-D Small MoleculeDH-BTZ-4T (vacuum deposited)0.17Hole
D-A-D Small MoleculeDH-BTZ-4T (solution processed)0.006Hole
Singlet DiradicalDBOZ23.5Hole

Note: The data presented is for benzothiadiazole analogues to illustrate the potential of this class of materials. DBOZ2 is a dibenzooctazethrene isomer. researchgate.netresearchgate.netnih.gov

Semiconducting Properties and Charge Mobility

Derivatives of 2,1,3-benzoxadiazole are recognized for their semiconducting nature, which stems from their ability to form π-conjugated systems that facilitate charge transport. nih.gov The electronic properties can be investigated through electrochemical studies, such as cyclic voltammetry, to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The difference between these levels defines the electrochemical band gap, a key parameter for semiconductor performance. nih.gov

For new fluorophores synthesized from 4,7-dibromo-2,1,3-benzoxadiazole, electrochemical band gaps have been determined to be in the range of 2.48–2.70 eV, showing strong correlation with optical band gaps of 2.64–2.67 eV. nih.gov These narrow energy gaps are indicative of their potential as electron-donating materials in organic electronics. nih.gov The design of donor-acceptor-donor (D-A-D) type molecules, where the benzoxadiazole unit serves as the acceptor (A), is a common strategy to achieve low band gaps and high charge carrier mobilities. nih.govmdpi.com While specific charge mobility values for this compound are not extensively documented, the molecular architecture is conducive to efficient charge transport, a hallmark of high-performance organic field-effect transistors (OFETs). nih.govnih.gov Modern OFETs based on crystalline small molecules can achieve mobilities on the order of 10 cm² V⁻¹ s⁻¹ or higher. nih.gov

Table 1: Electrochemical Properties of 4,7-dibromo-2,1,3-benzoxadiazole Derivatives

Compound TypeHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)Reference
D-π-A-π-D Fluorophore-5.66 to -5.84-3.18 to -3.142.48 to 2.702.64 to 2.67 nih.gov
Fluorescent Compound-5.73 to -5.81-3.41 to -3.492.32 to 2.32Not Reported researchgate.net

Film Morphology and Device Fabrication

The performance of organic electronic devices is critically dependent on the morphology of the thin film of the active semiconductor layer. researchgate.net this compound serves as a monomer or building block for larger, solution-processable organic semiconductors. ossila.com The ability to process these materials from solution via techniques like spin-coating, drop-casting, or printing is essential for fabricating low-cost, large-area, and flexible electronics. ossila.comresearchgate.net

Device fabrication is typically carried out in controlled environments, such as a glove box, to prevent contamination. beilstein-journals.org Techniques like thermal evaporation are used to deposit electrodes onto the semiconductor film. beilstein-journals.org The morphology of the film, including its crystallinity and molecular packing, directly influences charge mobility. researchgate.net For instance, the formation of well-ordered π-stacked structures is beneficial for intermolecular charge hopping. The planarity of molecules derived from dibromo-2,1,3-benzoxadiazole, often enhanced by acetylenic linkers, promotes such favorable packing. researchgate.net

Fluorescent Sensors and Probes for Analytical Applications

The inherent fluorescence of the 2,1,3-benzoxadiazole core makes it an excellent signaling unit (fluorophore) for the development of chemosensors. mdpi.comresearchgate.net These sensors can detect a wide range of analytes, including metal ions and anions, with high sensitivity and selectivity.

Design of Chemosensors for Specific Analytes

The design of a chemosensor involves covalently linking a recognition unit (receptor) to the 2,1,3-benzoxadiazole signaling unit. mdpi.com The receptor is tailored to bind selectively with a specific target analyte.

For Metal Ions: A sensor for Hg²⁺ and Cu²⁺ was designed using a 7-mercapto-2,1,3-benzoxadiazole derivative. The sulfur and a nitrogen atom from the benzoxadiazole ring act as a soft binding unit for these metal ions. nih.gov

For Amines: A zirconium-based metal-organic framework (MOF) decorated with 4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole was synthesized. This porous material demonstrated a strong fluorescence turn-on response to ammonia (B1221849) and aliphatic amines in water. rsc.org

For Anions: Bifunctional probes for oxoanions have been developed by integrating a thiourea (B124793) binding motif into the 4 and 7 positions of the benzoxadiazole core. This creates a donor-acceptor-donor architecture that is sensitive to the binding of electron-rich guests like carboxylates. nih.gov

Table 2: Examples of 2,1,3-Benzoxadiazole-Based Chemosensors

AnalyteSensor Design PrincipleSignaling MechanismObserved ResponseReference
Hg²⁺, Cu²⁺Mercapto- and nitrogen-based binding unitTwisted Intramolecular Charge Transfer (TICT)Shift in absorbance spectra (color change) nih.gov
Ammonia, Aliphatic AminesBenzoxadiazole-decorated MOFTurn-on FluorescenceStrong fluorescence enhancement rsc.org
Carboxylate AnionsThiourea binding motif (D-A-D architecture)Analyte-induced Charge TransferRed-shift of emission spectrum nih.gov

Signal Transduction Mechanisms

Signal transduction occurs when the interaction between the analyte and the receptor modulates the photophysical properties of the benzoxadiazole fluorophore. mdpi.com Several mechanisms are employed:

Twisted Intramolecular Charge Transfer (TICT): In some sensors, the molecule can exist in a twisted conformation that is non-fluorescent. Analyte binding can restrict this rotation, leading to fluorescence enhancement or a shift in the absorption spectrum. nih.gov

Photoinduced Electron Transfer (PET): PET is a common mechanism where an electron is transferred to or from the excited fluorophore from an adjacent receptor. If the analyte binds to the receptor, it can alter the energy levels and inhibit or promote PET, thereby "switching" the fluorescence on or off. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT): In sensors designed with specific proton donor/acceptor sites, fluorescence can arise from a species formed after proton transfer in the excited state. Basic anions can deprotonate the sensor, inhibiting the ESIPT process and causing a ratiometric change in the fluorescence signal. johnshopkins.edu

Supramolecular Assemblies and Self-Assembled Systems

Beyond individual molecular properties, the ability of this compound to engage in specific non-covalent interactions is crucial for its use in supramolecular chemistry and materials science. These interactions dictate the crystal packing and self-assembly in the solid state and in solution.

Non-Covalent Interactions (e.g., Halogen Bonding)

The bromine atoms on the benzoxadiazole ring are key players in directing supramolecular assembly through halogen bonding.

Halogen Bonding: A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In a related compound, 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, topological analysis of charge density has been used to quantitatively evaluate these interactions. nih.govresearchgate.net Studies show that halogen bonds are highly directional, which is a valuable feature for crystal engineering. nih.gov

π-π Stacking: The planar, aromatic core of the benzoxadiazole ring facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductors. mdpi.com

Hierarchical Self-Organization and Nanostructure Formation

The unique electronic and structural characteristics of the 2,1,3-benzoxadiazole core make it a compelling building block for materials capable of self-organization. While direct studies on the hierarchical self-assembly of this compound are not extensively documented, its structural analogy to the more widely studied 4,7-disubstituted benzothiadiazoles (BTD) and other benzoxadiazoles provides a strong basis for its potential in this field. These related molecules are recognized as versatile mesogenic cores, capable of forming liquid crystals (LCs) mdpi.comresearchgate.net.

The self-assembly process is driven by a combination of intermolecular forces, including π-π stacking of the aromatic cores, dipole-dipole interactions, and van der Waals forces. The rigid, planar structure of the benzoxadiazole unit, combined with the potential for substitution at the 4- and 6-positions, allows for the design of calamitic (rod-shaped) molecules. By synthetically replacing the bromine atoms of this compound with elongated side chains, it is possible to induce thermotropic mesomorphism, leading to the formation of ordered nanostructures such as nematic and smectic phases researchgate.net.

The dual nature of these molecules, combining fluidity with molecular order, makes them highly applicable in the creation of self-assembled materials for optoelectronics and stimuli-responsive devices mdpi.com. The ability to tune the self-assembly process by modifying the side chains attached to the benzoxadiazole core allows for precise control over the resulting nanostructure and its material properties. This positions this compound as a valuable precursor for designing molecules that spontaneously form well-defined, hierarchical structures.

Advanced Catalytic Systems and Ligand Design

The 2,1,3-benzoxadiazole scaffold is a key component in the design of advanced catalytic systems, both as a ligand for metal complexes and as a core unit in organocatalysts. The 4,6-dibromo substitution pattern offers a versatile platform for synthetic elaboration to create highly functionalized catalytic molecules.

Metal Complexation Strategies for Catalysis

The nitrogen atoms within the 2,1,3-benzoxadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. While the parent heterocycle can act as a ligand, the presence of bromine atoms in this compound provides reactive handles for the synthesis of more complex and tailored ligands. The C-Br bonds are highly susceptible to palladium-catalyzed cross-coupling reactions, which are instrumental in ligand design.

These reactions allow for the introduction of various functional groups at the 4- and 6-positions. These appended groups can contain stronger donor atoms (e.g., pyridine, imidazole, phosphines) that coordinate to metal centers. This strategy uses the benzoxadiazole unit as a rigid scaffold to control the spatial arrangement of coordinating moieties, influencing the geometry and catalytic activity of the resulting metal complex. For instance, derivatives of the analogous 2,1,3-benzothiadiazole have been used to create ligands for metals such as zinc(II), copper(I), ruthenium(II), and iridium(III) researchgate.netnih.gov.

Therefore, this compound is not typically used as a direct ligand but rather as a crucial intermediate for building elaborate ligand architectures for applications in catalysis and materials science, including the construction of luminescent metal-organic frameworks (MOFs).

Reaction TypeDescriptionTypical Application
Suzuki-Miyaura CouplingPalladium-catalyzed reaction between the C-Br bond and an organoboron compound.Forms C-C bonds to attach aryl or vinyl groups, creating π-conjugated systems for ligands or liquid crystals. mdpi.com
Sonogashira CouplingPalladium- and copper-catalyzed reaction between the C-Br bond and a terminal alkyne.Introduces alkynyl groups, extending conjugation and creating rigid linear linkers in ligands. researchgate.net
Heck CouplingPalladium-catalyzed reaction of the C-Br bond with an alkene.Forms substituted alkenes, useful for creating photosensitive ligands and materials.
Buchwald-Hartwig AminationPalladium-catalyzed reaction for forming C-N bonds from aryl halides.Attaches amine-containing groups that can serve as strong coordination sites for metal ions.

Organocatalysis with Benzoxadiazole Scaffolds

The electron-deficient nature of the 2,1,3-benzoxadiazole ring makes it an excellent electron-acceptor (A) unit for the design of organophotocatalysts. When combined with electron-donating (D) groups, it can form molecules with strong intramolecular charge-transfer (ICT) characteristics, often described as D-A or D-π-A architectures. These molecules can absorb visible light, generating excited states capable of mediating chemical reactions.

This compound is an ideal starting material for synthesizing such organocatalysts. The two bromine atoms can be sequentially or simultaneously replaced with various electron-donating moieties or π-conjugated linkers via cross-coupling reactions. This synthetic flexibility allows for the systematic tuning of the catalyst's photophysical and electrochemical properties, such as its absorption spectrum, excited-state lifetime, and redox potentials.

For example, covalent organic frameworks (COFs) and conjugated polymers incorporating the analogous benzothiadiazole unit have been developed as heterogeneous photocatalysts for reactions like visible-light-driven hydrogen generation rsc.org. Similarly, molecular dyes based on this scaffold have been used as sensitizers in photocatalytic systems bohrium.com. The role of this compound in this context is that of a core building block, enabling the construction of robust and tunable organocatalytic systems for sustainable chemistry.

Catalyst TypeStructural MotifRole of BenzoxadiazoleExample Application
Molecular PhotocatalystDonor-Acceptor (D-A) DyeActs as the core electron-accepting unit.Visible-light-driven hydrogen production. bohrium.com
Heterogeneous PhotocatalystConjugated PolymerElectron-deficient monomer unit within the polymer backbone.Visible-light-driven chemical transformations. acs.org
Heterogeneous PhotocatalystCovalent Organic Framework (COF)Electron-accepting node for building a porous, crystalline framework.Photocatalytic hydrogen generation. rsc.org

Future Research Trajectories and Interdisciplinary Prospects

Development of Novel Synthetic Methodologies for Highly Substituted Analogues

Future research will undoubtedly focus on expanding the synthetic toolkit to create a diverse library of 4,6-dibromo-2,1,3-benzoxadiazole analogues with tailored properties. While the parent compound is accessible, the development of methodologies for introducing a wide range of functional groups will be crucial for fine-tuning its electronic and physical characteristics.

One promising avenue is the further exploitation of cross-coupling reactions. The bromine atoms at the 4 and 6 positions are ripe for substitution via well-established methods like Suzuki, Stille, and Sonogashira couplings. Research will likely target the selective mono- or di-functionalization of the benzoxadiazole core, allowing for the introduction of various aryl, heteroaryl, and acetylenic moieties. For instance, reactions with phenols and arenethiols have already been shown to yield 4-aryloxy-6-bromo-2,1,3-benzoxadiazoles and 4-arylthio-6-bromo-2,1,3-benzoxadiazoles, respectively. researchgate.net The development of more sophisticated catalytic systems will be key to achieving high yields and selectivity, especially when creating sterically hindered or electronically complex derivatives.

Furthermore, the exploration of direct C-H activation techniques could offer a more atom-economical and efficient route to substituted analogues. This would bypass the need for pre-functionalized starting materials, enabling the direct coupling of the benzoxadiazole core with a variety of organic fragments.

Synthetic MethodologyPotential SubstituentsDesired Outcome
Suzuki CouplingAryl, HeteroarylTuning of electronic properties, extension of conjugation
Stille CouplingOrganotin compoundsIntroduction of complex organic fragments
Sonogashira CouplingTerminal AlkynesCreation of linear, rigid structures for optoelectronics
Buchwald-Hartwig AminationAminesSynthesis of hole-transporting materials
Direct C-H ActivationVarious C-H containing compoundsAtom-economical and efficient functionalization

Exploration of Advanced Optoelectronic Device Architectures

The electron-accepting nature of the 2,1,3-benzoxadiazole unit makes its derivatives, including those of this compound, prime candidates for use in a variety of optoelectronic devices. Future research will focus on incorporating these materials into advanced device architectures to enhance performance and stability.

In the realm of organic light-emitting diodes (OLEDs) , benzoxadiazole derivatives are being explored as efficient electron-transporting and emissive materials. chemimpex.com The high thermal stability and solubility of these compounds are advantageous for device fabrication. chemimpex.com By functionalizing the this compound core, it is possible to tune the emission color and improve charge injection and transport properties. Research will likely focus on creating novel donor-acceptor-donor (D-A-D) type molecules where the benzoxadiazole unit acts as the acceptor, leading to materials with high photoluminescence quantum yields. researchgate.net

For organic photovoltaics (OPVs) , the focus will be on designing and synthesizing novel donor-acceptor copolymers where the benzoxadiazole moiety serves as the electron-accepting unit. metu.edu.tr These polymers can exhibit low bandgaps, which is crucial for efficient light harvesting. metu.edu.tr The ability to modify the 4 and 6 positions of the dibromo-benzoxadiazole allows for precise control over the polymer's electronic energy levels and morphology, directly impacting device efficiency and stability. metu.edu.tr

Device TypeRole of Benzoxadiazole DerivativePotential Advantage
OLEDsElectron-transporting layer, EmitterImproved efficiency, Tunable emission
OPVsAcceptor unit in D-A copolymersLow bandgap, Enhanced light absorption
OFETsn-type semiconductorHigh electron mobility

Integration into Hybrid Organic-Inorganic Materials

A particularly exciting frontier is the integration of this compound derivatives into hybrid organic-inorganic materials, most notably perovskite solar cells (PSCs). These materials offer the potential to combine the superior charge-transport properties of inorganic components with the processability and functional tunability of organic molecules.

Benzoxadiazole-based molecules are being investigated as interfacial layers in PSCs. researchgate.netacs.org These layers can passivate defects at the perovskite surface, reduce charge recombination, and improve charge extraction, ultimately leading to higher power conversion efficiencies and enhanced device stability. researchgate.netacs.org A donor-acceptor-donor molecule incorporating a 2,1,3-benzooxadiazole moiety has been successfully used as a hole-transporting material (HTM) in PSCs, demonstrating superior performance in some cases compared to the commonly used spiro-OMeTAD. acs.org The dibromo functionality of this compound provides a handle for creating self-assembled monolayers on inorganic surfaces, further enhancing the interface quality.

Future work in this area will involve the rational design of benzoxadiazole derivatives that can form strong bonds with the perovskite surface and facilitate efficient charge transfer. The development of bifunctional molecules that can simultaneously passivate defects and transport charge is a key goal.

Computational Design of Next-Generation Benzoxadiazole-Based Systems

Computational modeling and high-throughput screening will be indispensable tools for accelerating the discovery of next-generation materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods are already being used to predict the electronic and optical properties of benzoxadiazole derivatives. researchgate.net

These computational approaches allow for the rapid evaluation of large virtual libraries of compounds, identifying promising candidates for synthesis and experimental characterization. ucl.ac.uk Researchers can systematically study the effects of different substituents at the 4 and 6 positions on properties such as the HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobilities. researchgate.net This in-silico design process can significantly reduce the time and resources required for materials discovery.

Future computational efforts will likely focus on developing more accurate predictive models that can account for intermolecular interactions in the solid state, which are crucial for charge transport in organic electronic devices. Machine learning algorithms may also be employed to identify complex structure-property relationships from large datasets of computational and experimental results.

Computational MethodProperty PredictedImpact on Research
DFTHOMO/LUMO energies, Molecular geometryRational design of materials with targeted electronic properties
TD-DFTAbsorption and emission spectraPrediction of optical properties for OLEDs and OPVs
High-Throughput ScreeningIdentification of lead candidates from large librariesAcceleration of materials discovery
Molecular DynamicsSolid-state packing and morphologyUnderstanding charge transport in thin films

Potential for Bio-Inspired Material Science Applications

The fluorescent properties of benzoxadiazole derivatives open up possibilities for their use in bio-inspired material science, particularly in the development of advanced sensors. The fluorescence of these compounds can be sensitive to their local environment, making them suitable as probes for detecting specific analytes or changes in physical parameters.

Inspired by biological systems that utilize molecular recognition for sensing, researchers can design this compound derivatives with specific binding sites for ions, small molecules, or biomolecules. Upon binding, a change in the fluorescence signal (e.g., intensity, wavelength) would indicate the presence of the target analyte. The development of bio-inspired sensors for applications in medical diagnostics, environmental monitoring, and food safety is a promising area of future research. mdpi.com For example, the creation of fluorescent probes for detecting carboxylate-containing antibiotics has been demonstrated with amino-substituted benzoxadiazoles. researchgate.net

Challenges and Opportunities in Scale-Up and Industrial Applications

While the laboratory-scale synthesis of this compound and its derivatives is well-established, significant challenges remain in their scale-up for industrial applications. The cost and availability of starting materials, the efficiency and safety of synthetic procedures, and the purification of the final products are all critical factors that need to be addressed.

The development of more sustainable and cost-effective synthetic routes will be crucial for the commercial viability of these materials. This may involve the use of greener solvents, more efficient catalysts, and flow chemistry processes. Furthermore, establishing robust quality control measures to ensure batch-to-batch consistency is essential for their use in high-performance electronic devices.

Despite these challenges, the potential rewards are substantial. The unique properties of this compound and its derivatives offer the opportunity to develop next-generation technologies with improved performance, lower cost, and new functionalities. Collaborative efforts between academia and industry will be vital to overcoming the hurdles of scale-up and translating the exciting research findings into real-world applications.

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